molecular formula C45H49ClN2O2 B12284419 Cy7.5 carboxylic acid

Cy7.5 carboxylic acid

Cat. No.: B12284419
M. Wt: 685.3 g/mol
InChI Key: NENPZWGBKUDTPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cy7.5 carboxylic acid is a derivative of Cyanine 7.5, a near-infrared fluorescent dye. This compound is characterized by its carboxylic acid functional group, which allows it to be covalently bound to biological molecules such as antibodies and proteins. This compound is widely used in biomedical research for applications such as biomarkers and cell imaging due to its near-infrared fluorescence properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cy7.5 carboxylic acid can be synthesized through various methods. One common approach involves the reaction of Cyanine 7.5 with a carboxylating agent to introduce the carboxylic acid functional group. The reaction conditions typically involve the use of organic solvents and may require catalysts to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process may include steps such as purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Cy7.5 carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of Cy7.5 carboxylic acid involves its ability to fluoresce in the near-infrared region. When bound to biological molecules, it allows for the visualization and tracking of these molecules in biological samples. The fluorescence is due to the conjugated polymethine bridge between two nitrogen atoms, which allows for the absorption and emission of light in the near-infrared region .

Comparison with Similar Compounds

Properties

Molecular Formula

C45H49ClN2O2

Molecular Weight

685.3 g/mol

IUPAC Name

6-[(2Z)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]hexanoic acid;chloride

InChI

InChI=1S/C45H48N2O2.ClH/c1-44(2)39(46(5)37-25-23-33-16-8-10-18-35(33)42(37)44)27-21-31-14-13-15-32(30-31)22-28-40-45(3,4)43-36-19-11-9-17-34(36)24-26-38(43)47(40)29-12-6-7-20-41(48)49;/h8-11,16-19,21-28,30H,6-7,12-15,20,29H2,1-5H3;1H

InChI Key

NENPZWGBKUDTPW-UHFFFAOYSA-N

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C4=C/C(=C/C=C\5/C(C6=C(N5CCCCCC(=O)O)C=CC7=CC=CC=C76)(C)C)/CCC4)C.[Cl-]

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)O)C=CC7=CC=CC=C76)(C)C)CCC4)C.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.